

Application Note: Strategic Utilization of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide[1]

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Compound of Interest

Compound Name: *5-Bromo-N-methoxy-N,3-dimethylpicolinamide*

CAS No.: *1224604-14-1*

Cat. No.: *B577815*

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Executive Summary & Molecule Profile[1]

5-Bromo-N-methoxy-N,3-dimethylpicolinamide acts as a "linchpin" intermediate, offering orthogonal reactivity at the C2 and C5 positions. Its structural design incorporates a Weinreb amide at C2 for controlled acyl substitution and a Bromide at C5 for cross-coupling, while the C3-Methyl group provides critical steric bulk often required for atropisomer control or metabolic stability in drug candidates.

Chemical Profile

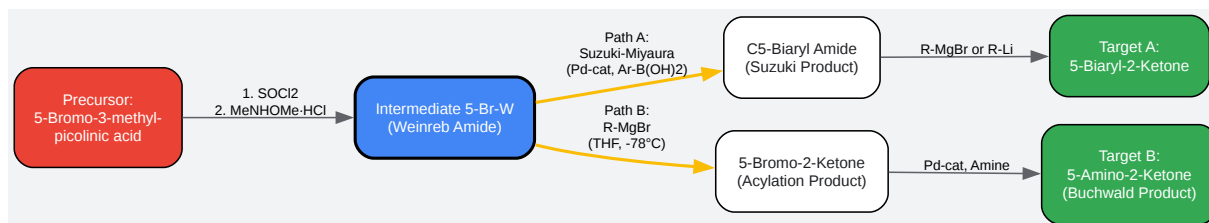
Feature	Specification
Systematic Name	5-Bromo-N-methoxy-N,3-dimethylpyridine-2-carboxamide
Core Scaffold	3,5-Disubstituted Pyridine
Key Functionality A	C2-Weinreb Amide: Enables selective ketone/aldehyde synthesis without over-addition. [1] [2] [3]
Key Functionality B	C5-Bromide: High-reactivity handle for Suzuki, Buchwald, or Negishi couplings.
Key Functionality C	C3-Methyl: Ortho-substituent that restricts amide rotation and blocks metabolic oxidation at C3.
Precursor CAS	Derived from 5-Bromo-3-methylpicolinic acid (CAS 886365-43-1)

Strategic Synthetic Workflows

The utility of Intermediate 5-Br-W lies in its ability to serve as a divergent point in synthesis. The C3-methyl group introduces an "Ortho-Effect," which stabilizes the tetrahedral intermediate during organometallic addition but also requires specific conditions for initial amide formation.

Workflow Visualization: Divergent Synthesis

The following diagram illustrates the two primary routes: Path A (Coupling-First), which preserves the amide for late-stage diversification, and Path B (Acylation-First), for early installation of the carbonyl core.



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Figure 1: Divergent synthetic pathways. Path A is generally preferred to avoid side reactions with the ketone moiety during palladium catalysis.

Detailed Experimental Protocols

Protocol A: Synthesis of Intermediate 5-Br-W

Rationale: The C3-methyl group creates steric hindrance. Standard EDC/HOBt couplings may suffer from slow kinetics. The Acid Chloride method is recommended for scalability and yield.

Reagents:

- 5-Bromo-3-methylpicolinic acid (1.0 equiv)[4]
- Thionyl Chloride () (5.0 equiv)
- N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
- Triethylamine () (3.0 equiv)
- Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

- Activation: Suspend 5-bromo-3-methylpicolinic acid in anhydrous DCM under
. Add
dropwise followed by a catalytic amount of DMF (2-3 drops).
- Reflux: Heat to reflux for 2 hours until the solution clarifies (formation of acid chloride).
- Concentration: Evaporate volatiles under reduced pressure. Azeotrope with toluene (
) to remove residual
.
- Amidation: Redissolve the crude acid chloride in DCM. Cool to 0°C.[5]
- Addition: Add N,O-dimethylhydroxylamine·HCl. Then, add
dropwise over 30 minutes. Note: Exothermic reaction.
- Workup: Warm to Room Temperature (RT) and stir for 4 hours. Quench with sat.
. Extract with DCM, dry over
, and concentrate.
- Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product is typically a viscous oil or low-melting solid.

Protocol B: C5-Functionalization (Suzuki-Miyaura Coupling)

Rationale: The Weinreb amide is stable under basic Suzuki conditions, allowing the installation of biaryl systems before ketone formation.

Reagents:

- Intermediate 5-Br-W (1.0 equiv)
- Aryl Boronic Acid (

) (1.2 equiv)

- (0.05 equiv)
- (2.0 equiv)
- Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

- Degassing: Combine Intermediate 5-Br-W, boronic acid, and base in the solvent mixture. Sparge with Argon for 10 minutes.
- Catalyst: Add Pd catalyst. Seal the vessel.
- Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS. Expectation: The C3-methyl may slow the reaction slightly due to electronic effects, but the C5 position is sufficiently distal to react efficiently.
- Isolation: Dilute with EtOAc, wash with water/brine. Purify via column chromatography.[6]

Protocol C: Ketone Synthesis (Grignard Addition)

Rationale: The "Weinreb Chelation Model" prevents over-addition.[5][7][8] However, the C3-methyl group provides steric bulk that stabilizes the tetrahedral intermediate (

-Int) even further, requiring slightly higher temperatures (0°C vs -78°C) for some nucleophiles to ensure conversion.

Reagents:

- Intermediate 5-Br-W (or C5-substituted analog) (1.0 equiv)
- Organomagnesium Reagent () (1.5–2.0 equiv)
- Solvent: Anhydrous THF or

Procedure:

- Setup: Dissolve the amide in anhydrous THF under Argon. Cool to 0°C. Note: Cooling to -78°C is standard, but 0°C is often necessary for this scaffold due to C3 steric hindrance.
- Addition: Add Grignard reagent dropwise.
- Monitoring: Stir at 0°C for 1 hour. If conversion is incomplete (TLC), warm to RT.
- Quench (Critical): Quench with saturated
or 5% HCl.
 - Mechanism:[7] The stable metal-chelated intermediate breaks down only upon acidic hydrolysis to release the ketone.
- Extraction: Extract with
, wash with brine, dry and concentrate.

Technical Insights & Troubleshooting

The "Ortho-Effect" of C3-Methyl

The C3-methyl group is not just a passive substituent; it exerts significant influence:

- Conformational Locking: It forces the amide carbonyl out of coplanarity with the pyridine ring in the ground state, potentially increasing the energy barrier for nucleophilic attack.
- Chelation Stability: Once the nucleophile attacks, the C3-methyl "cages" the tetrahedral intermediate, making it exceptionally resistant to collapse until quench. This virtually eliminates the formation of tertiary alcohol byproducts.

Troubleshooting Table

Issue	Probable Cause	Solution
Low Yield in Amidation	Steric hindrance at C2-COOH.	Switch from EDC coupling to Acid Chloride route (Protocol A).
Incomplete Grignard Reaction	Stable ground state conformation.	Increase temperature from -78°C to 0°C or RT; use 2.5 equiv of Grignard.
Pd-Catalyst Poisoning	Pyridine nitrogen coordination.	Use bidentate ligands (dppf, Xantphos) or add base () to block N-coordination.

References

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 - Foundational text on Weinreb amide chemistry and mechanism.
- Hirokawa, Y., et al. "An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid."^[1] *Chemical & Pharmaceutical Bulletin*, 2000, 48(12), 1847-1853.^[1]
 - Demonstrates functionalization strategies on 5-bromo-pyridine-carboxyl
- Mentel, M., et al. "Functionalization of Pyridine Derivatives via Lithium-Halogen Exchange." *Topics in Organometallic Chemistry*, 2013. Review of lithiation strategies compatible with bromine handles on pyridines.
- PubChem Entry: 5-Bromo-3-methylpicolinic acid. (Precursor CAS: 886365-43-1).
 - Source for physical properties of the parent acid.^[9]

Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. The user assumes all liability for experimental execution.

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Sources

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